

solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents

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Compound of Interest

Compound Name: [4-(4-Chlorophenyl)cyclohexyl]methanol

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Technical Guide: Solubility Profile of [4-(4-Chlorophenyl)cyclohexyl]methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-Chlorophenyl)cyclohexyl]methanol (CAS No: 137736-28-8, Formula: C₁₃H₁₇ClO) is a small molecule whose physicochemical properties are critical for its application in research and drug development.^{[1][2]} Solubility, in particular, is a fundamental parameter that influences bioavailability, formulation strategies, and outcomes in in vitro and in vivo studies.^{[3][4]} A compound with low solubility can present significant challenges, leading to unreliable results in biological assays and difficulties in creating effective delivery systems.^[4]

This technical guide provides a comprehensive overview of the expected solubility profile of **[4-(4-Chlorophenyl)cyclohexyl]methanol** and details the standard experimental methodologies used for its determination. While specific quantitative solubility data for this compound is not readily available in public literature, this document presents an illustrative profile based on its chemical structure and data from analogous compounds.

Expected Solubility Profile

The chemical structure of **[4-(4-Chlorophenyl)cyclohexyl]methanol**, featuring a nonpolar chlorophenyl and a cyclohexyl group, alongside a polar methanol moiety, suggests a predominantly hydrophobic character. This duality indicates that its solubility will be limited in aqueous media.^[5] It is expected to be poorly soluble in water but demonstrate significantly higher solubility in common organic solvents.^[5]

For drug discovery, solubility is often determined in both aqueous buffers (like Phosphate-Buffered Saline, PBS) to simulate physiological conditions and organic solvents (like Dimethyl Sulfoxide, DMSO) which are commonly used for stock solution preparation.^{[4][6]}

Illustrative Solubility Data

The following table presents hypothetical, yet chemically reasonable, solubility data for **[4-(4-Chlorophenyl)cyclohexyl]methanol** to serve as a reference for expected values.

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental measurement of the target compound.

Solvent	Solvent Polarity	Expected Solubility (mg/mL)	Temperature (°C)
Water	High	< 0.01	25
Phosphate-Buffered Saline (pH 7.4)	High	< 0.01	25
Ethanol	High	~5-10	25
Acetone	Medium	> 50	25
Acetonitrile	Medium	~20-30	25
Dimethyl Sulfoxide (DMSO)	High	> 100	25
Dichloromethane (DCM)	Low	> 100	25
Hexane	Low	< 1	25

Standard Experimental Protocol: Thermodynamic Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method.^{[3][7][8]} This protocol involves equilibrating an excess amount of the solid compound in a solvent for an extended period to ensure saturation.

Materials and Equipment

- Test Compound: Crystalline powder of **[4-(4-Chlorophenyl)cyclohexyl]methanol**.
- Solvents: High-purity (e.g., HPLC grade) solvents of choice.
- Vials: Glass vials with screw caps (e.g., 2 mL).
- Agitation: Orbital shaker or thermomixer capable of maintaining constant temperature.
- Separation: Centrifuge or filtration system (e.g., Millipore Multiscreen solubility filter plates).^[3]
- Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).^{[3][9]}

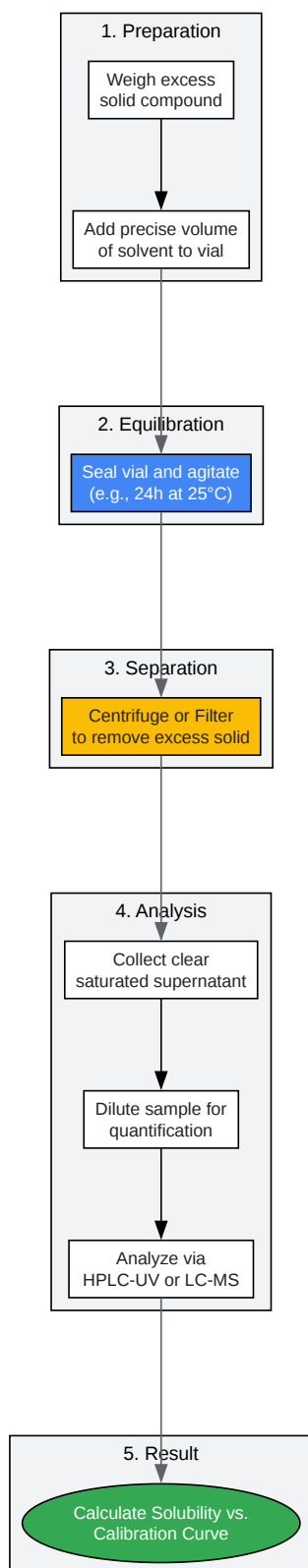
Step-by-Step Procedure

- Preparation: Add an excess amount of the solid test compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
- Solvent Addition: Add a precise volume of the desired solvent to the vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. For thermodynamic solubility, incubation times of 24 to 48 hours are common.^{[3][7]}
- Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed or filter the supernatant.^{[3][4]}

- **Sample Preparation for Analysis:** Carefully collect an aliquot of the clear, saturated supernatant. Dilute this sample with an appropriate mobile phase or solvent to bring the concentration within the quantifiable range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[9]
- **Calculation:** Determine the concentration of the compound in the saturated solution by comparing its response to a standard calibration curve. The final solubility is reported in units such as mg/mL or μM . [8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.



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Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

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